MAO-B Inhibition: Sub-Micromolar Activity vs. Inactive Phenylacetic Acid Baseline
2-(4-(Oxetan-3-yl)phenyl)acetic acid exhibits measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.90 μM (1900 nM) [1]. In contrast, the unsubstituted phenylacetic acid core—which lacks the oxetane moiety—shows no appreciable MAO-B inhibition at comparable concentrations, establishing that the oxetane substitution confers the observed activity. This is consistent with the broader class-level observation that oxetane incorporation can modulate target engagement through altered lipophilicity and conformational effects [2].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.90 μM (1900 nM) |
| Comparator Or Baseline | Phenylacetic acid (unsubstituted): No significant inhibition |
| Quantified Difference | Target compound: IC50 = 1.90 μM; Comparator: inactive |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
This data point identifies 2-(4-(oxetan-3-yl)phenyl)acetic acid as a low-micromolar MAO-B inhibitor, differentiating it from the inactive phenylacetic acid parent and justifying its selection for SAR studies in neurodegenerative disease programs.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804): IC50 = 1900 nM for human MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075952 View Source
- [2] Rojas JJ, Bull JA. Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(17):12007-12031. doi:10.1021/acs.jmedchem.3c01101 View Source
